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molecular formula C6H5NO4 B057710 3-Nitrobenzene-1,2-diol CAS No. 6665-98-1

3-Nitrobenzene-1,2-diol

Cat. No. B057710
M. Wt: 155.11 g/mol
InChI Key: YHKWFDPEASWKFQ-UHFFFAOYSA-N
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Patent
US07772267B2

Procedure details

To a solution of catechol (5 g, 45 mmol) in Et2O (187 mL) cooled to 0° C. was added dropwise fuming HNO3 (2 mL). After addition, the reaction was allowed to stand at rt overnight, and the Et2O was removed by evaporation under reduced pressure. The residue was triturated with pentane (3×), and the combined organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was chromatographed (silica gel) eluting with 10%-20% EtOAc/hexane to give the title compound (2.94 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
187 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[N+:9]([O-])([OH:11])=[O:10]>CCOCC>[N+:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:1]([OH:2])[C:3]=1[OH:4])([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
187 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the Et2O was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with pentane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (silica gel)
WASH
Type
WASH
Details
eluting with 10%-20% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(O)=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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